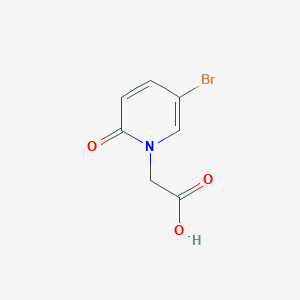

2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid

Description

Overview and Fundamental Significance in Heterocyclic Chemistry

2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid represents a critical intersection between pyridine chemistry and halogenated heterocyclic compounds, serving as a paradigmatic example of how structural modifications can influence chemical reactivity and biological potential. The compound belongs to the broader family of pyridone derivatives, which have gained substantial attention in contemporary heterocyclic chemistry due to their unique electronic properties and synthetic versatility. Heterocyclic compounds, particularly those containing nitrogen atoms, form the structural backbone of numerous biologically active molecules and serve as essential building blocks in pharmaceutical synthesis.

The fundamental significance of this compound lies in its dual functionality, combining the electron-withdrawing properties of the bromine substituent with the nucleophilic characteristics of the pyridone nitrogen atom. This molecular architecture creates opportunities for diverse chemical transformations, including nucleophilic substitution reactions, coordination chemistry applications, and potential cyclization reactions. The presence of the carboxylic acid functionality further enhances its synthetic utility, providing a reactive site for amide formation, esterification, and other carboxyl-directed transformations.

Research into pyridine-containing heterocycles has demonstrated their widespread occurrence in pharmaceutically active compounds, with approximately 7000 existing drug candidates incorporating pyridine nuclei in their molecular frameworks. The specific structural features present in this compound contribute to this therapeutic relevance through the compound's ability to participate in hydrogen bonding interactions and its enhanced pharmacokinetic properties resulting from the nitrogen atom's non-bonding electron pair.

The aromatic character of the pyridine ring system, following the Hückel criteria for aromaticity with its six pi electrons delocalized over the ring structure, provides stability while maintaining reactivity at specific positions. This balance between stability and reactivity makes brominated pyridone derivatives particularly valuable in synthetic organic chemistry, where controlled functionalization is essential for building complex molecular architectures.

Chemical Classification and Taxonomy

This compound belongs to several overlapping chemical classifications that reflect its diverse structural features and potential applications. Primary classification places this compound within the heterocyclic aromatic compounds category, specifically as a six-membered nitrogen-containing heterocycle derived from pyridine. The compound can be systematically classified as a substituted pyridone derivative, where the parent pyridine ring has undergone oxidation to form the characteristic 2-oxopyridine structural motif.

From a functional group perspective, the compound represents a carboxylic acid derivative of a brominated pyridone system. The carboxylic acid functionality classifies it among aliphatic acids, while the bromine substitution places it within the halogenated aromatic compounds category. This dual classification system reflects the compound's hybrid nature, combining aromatic heterocyclic character with aliphatic carboxylic acid functionality.

Table 1: Chemical Classification Hierarchy

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Class | Heterocyclic Compounds | Nitrogen-containing aromatic heterocycles |

| Secondary Class | Pyridine Derivatives | 2-Oxopyridine systems |

| Tertiary Class | Halogenated Aromatics | Brominated pyridones |

| Functional Group | Carboxylic Acids | Acetic acid derivatives |

| Substitution Pattern | 5-Substituted pyridones | Monobrominated derivatives |

The taxonomic classification extends to include the compound within the broader category of bioactive heterocycles, as evidenced by its structural similarity to numerous pharmaceutical intermediates and natural product analogs. The specific substitution pattern, with bromine at the 5-position of the pyridone ring and an acetic acid substituent at the 1-position, creates a unique molecular signature that distinguishes it from other pyridone derivatives.

Regulatory classification systems recognize this compound under various chemical inventory databases, where it is cataloged as an organic chemical intermediate with potential research applications. The compound's classification status reflects its primary utility as a synthetic building block rather than as a final pharmaceutical or agricultural product, indicating its role in the broader chemical supply chain for research and development activities.

Nomenclature Systems and Registry Identifiers

The compound this compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature principles, which provide a standardized framework for chemical identification. The systematic name reflects the structural hierarchy, beginning with the acetic acid portion and incorporating the pyridone substituent through appropriate locants and descriptors.

Table 2: Comprehensive Nomenclature and Registry Information

| Identifier Type | Value | Source Database |

|---|---|---|

| Chemical Abstracts Service Registry Number | 872277-46-8 | Chemical Abstracts Service |

| PubChem Compound Identifier | Not specifically assigned | PubChem Database |

| Molecular Development Limited Number | MFCD09051292 | MDL Information Systems |

| European Community Number | Not assigned | ECHA Database |

| International Chemical Identifier Key | XQGZLHVWYFHNLH-UHFFFAOYSA-N | International Chemical Identifier |

Alternative nomenclature systems provide additional naming conventions that reflect different aspects of the compound's structure. The Simplified Molecular Input Line Entry System representation (OC(=O)Cn1cc(Br)ccc1=O) encodes the complete molecular connectivity in a linear format suitable for database searching and computational applications. This string notation provides an unambiguous description of the molecular structure that can be interpreted by chemical software systems and databases.

Propriétés

IUPAC Name |

2-(5-bromo-2-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-5-1-2-6(10)9(3-5)4-7(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGZLHVWYFHNLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid typically involves the bromination of 2-oxopyridine followed by the introduction of an acetic acid moiety. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyridine ring. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of reagents and solvents, as well as reaction conditions, are optimized to ensure maximum yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The oxo group can participate in redox reactions, potentially forming hydroxyl or other functional groups.

Condensation Reactions: The acetic acid moiety can react with amines or alcohols to form amides or esters.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Condensation Reactions: Catalysts like sulfuric acid or hydrochloric acid.

Major Products

Substitution Products: Amino or thiol derivatives of the pyridine ring.

Oxidation Products: Hydroxylated derivatives.

Reduction Products: Reduced forms of the oxo group.

Condensation Products: Amides or esters formed from the acetic acid moiety.

Applications De Recherche Scientifique

Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure, characterized by a brominated pyridine ring, allows it to participate in reactions that lead to the formation of more complex medicinal compounds. For instance, it may be utilized in the development of drugs targeting diseases such as cancer and infections due to its potential biological activity.

Biological Activity

Research indicates that 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid exhibits promising biological properties. The presence of the bromine atom enhances its ability to interact with biological molecules, making it a candidate for studies involving enzyme inhibition and protein interactions. This interaction is crucial for understanding cellular pathways and developing therapeutic agents.

Biological Research

Enzyme Activity Studies

In biological research, this compound acts as a probe to study enzyme activity. Its structural features facilitate detection and quantification in various assays, allowing researchers to investigate enzyme kinetics and mechanisms of action. This application is particularly relevant in drug discovery, where understanding enzyme interactions can lead to the identification of new therapeutic targets.

Signal Transduction Pathways

The compound's ability to interact with cellular pathways related to signal transduction and gene expression positions it as a valuable tool for molecular biology studies. By elucidating these pathways, researchers can gain insights into disease mechanisms and potential intervention strategies.

The synthesis of this compound typically involves multi-step processes that may include bromination and acylation reactions. Efficient production methods are crucial for scaling up its synthesis for industrial applications. Continuous flow reactors are increasingly being utilized to enhance yield and purity during large-scale production.

Mécanisme D'action

The mechanism of action of 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and oxo group play crucial roles in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Key Observations :

- Ring Type : Pyridine (target compound) vs. pyrimidine (analogs) alters electronic properties. Pyrimidines offer additional hydrogen-bonding sites due to two nitrogen atoms.

- Substituents: Bromine (electrophilic), fluorine (metabolic stability), and cyano (lipophilicity) influence reactivity and bioavailability.

- Functional Groups : Acetic acid enables conjugation in drug design, while ketones enhance polarity .

Physicochemical Properties

Notes:

- Solubility trends correlate with substituents: Fluorine and acetic acid increase polarity, while cyano and methyl groups reduce it.

- Stability data are inferred from handling precautions (e.g., moisture sensitivity for cyano derivatives) .

Comparison :

- Brominated compounds may require precautions for halogen-related reactivity (e.g., hydrogen bromide release during decomposition) .

Activité Biologique

2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid, known for its diverse biological activities, has garnered attention in medicinal chemistry and pharmacology. This compound, with the CAS number 872277-46-8, exhibits potential as an enzyme inhibitor and receptor ligand, making it a candidate for therapeutic applications.

The molecular formula of this compound is C₇H₆BrNO₃, with a molecular weight of 232.03 g/mol. The presence of the bromine atom and the oxo group contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor ligand, influencing various biochemical pathways. The bromine atom enhances binding affinity, while the oxo group may participate in hydrogen bonding with target proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antifungal Activity

The compound also exhibited antifungal activity, particularly against Candida albicans. The MIC values for this strain were recorded at approximately 0.0048 mg/mL, indicating strong antifungal potential .

Cytotoxic Activity

In cancer research, this compound has shown promising cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant activity against human glioblastoma U251 cells and melanoma WM793 cells, with IC₅₀ values below those of standard chemotherapeutics like doxorubicin .

| Cell Line | IC₅₀ (µM) |

|---|---|

| U251 (Glioblastoma) | <10 |

| WM793 (Melanoma) | <10 |

Case Studies

A study published in MDPI explored the synthesis and biological evaluation of various derivatives of pyridinone compounds, including this compound. The findings indicated that modifications to the structure could enhance its anticancer properties and selectivity towards specific cancer types .

Additionally, research focusing on the compound's role as a proteolysis-targeting chimera (PROTAC) revealed its potential in degrading specific proteins involved in cancer progression . This represents a novel therapeutic approach that could circumvent some limitations associated with traditional chemotherapy.

Q & A

Q. What are the recommended synthetic routes for 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetic acid?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: Bromination of a pre-functionalized pyridone derivative using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C).

- Step 2: Introduction of the acetic acid moiety via alkylation or carboxylation. For instance, reacting 5-bromo-2-pyridone with chloroacetic acid in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12 hours .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Key Considerations:

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Identify protons and carbons in the pyridone and acetic acid moieties. For example, the ketone (C=O) carbon appears at ~170–175 ppm in 13C NMR, while the bromine induces deshielding in adjacent protons (δ 7.5–8.5 ppm) .

- IR Spectroscopy: Confirm the presence of C=O (1650–1750 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) stretches.

- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]+: ~260.97 g/mol).

Data Interpretation Tip:

Compare experimental data with computational predictions (e.g., Gaussian or ORCA software) to resolve ambiguities in peak assignments.

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant Category 2A) .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritant).

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromo substituent?

Methodological Answer:

- DFT Calculations: Optimize the molecular geometry using B3LYP/6-31G* basis sets to assess electron density distribution. The bromine atom’s σ-hole can be analyzed for electrophilic reactivity .

- Docking Studies: Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The acetic acid group may act as a hydrogen bond donor.

Case Study:

A PubChem-based study of a brominated pyridone analog showed selective reactivity with cysteine residues in enzyme active sites, suggesting potential for targeted covalent inhibition .

Q. What challenges arise in crystallizing this compound, and how can SHELX software assist?

Methodological Answer:

- Crystallization Challenges:

- Low solubility in common solvents (e.g., DMSO, ethanol).

- Tendency to form amorphous solids due to polar functional groups.

- Solution: Optimize solvent mixtures (e.g., DMF/water) and slow evaporation techniques.

Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).

Structure Solution: SHELXD for phase problem resolution.

Refinement: SHELXL for anisotropic displacement parameters and hydrogen bonding network analysis.

Example:

A related brominated indole-acetic acid derivative crystallized in a monoclinic system (space group P2₁/c) with Z = 4, validated via ORTEP-3 .

Q. How does the electron-withdrawing ketone group influence reaction pathways?

Methodological Answer:

- Mechanistic Insight: The 2-oxo group deactivates the pyridine ring, directing electrophilic substitution to the para position (C-5 bromine).

- Kinetic Studies: Monitor reaction rates under varying conditions (pH, temperature) to distinguish between SN1/SN2 mechanisms.

Contradiction Analysis:

In some analogs (e.g., 5-cyano-6-methyl derivatives), steric hindrance from substituents overrides electronic effects, leading to unexpected regioselectivity. Cross-validate with Hammett plots or DFT-derived substituent constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.